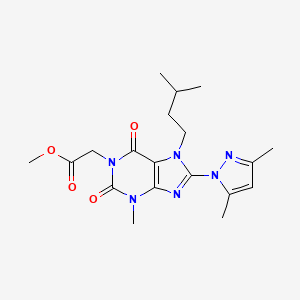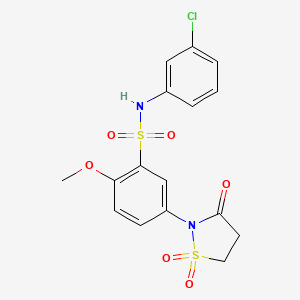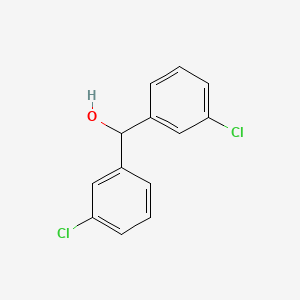
3,3'-Dichlorobenzhydrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-Dichlorobenzhydrol: is an organic compound characterized by the presence of two 3-chlorophenyl groups attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl)methanol typically involves the reaction of 3-chlorobenzophenone with a suitable reducing agent. One common method is the reduction of 3-chlorobenzophenone using sodium borohydride in an alcoholic solvent such as ethanol. The reaction proceeds under mild conditions, yielding bis(3-chlorophenyl)methanol as the primary product .
Industrial Production Methods: In an industrial setting, the production of bis(3-chlorophenyl)methanol may involve the use of more efficient and scalable methods. For example, the Grignard reaction can be employed, where 3-chlorophenylmagnesium bromide reacts with formaldehyde to produce bis(3-chlorophenyl)methanol . This method allows for the large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 3,3'-Dichlorobenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(3-chlorophenyl)ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of bis(3-chlorophenyl)methanol can yield bis(3-chlorophenyl)methane.
Substitution: The hydroxyl group in bis(3-chlorophenyl)methanol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for conversion to bis(3-chlorophenyl)methyl chloride.
Major Products Formed:
Oxidation: Bis(3-chlorophenyl)ketone.
Reduction: Bis(3-chlorophenyl)methane.
Substitution: Bis(3-chlorophenyl)methyl chloride.
Scientific Research Applications
Chemistry: 3,3'-Dichlorobenzhydrol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of bis(3-chlorophenyl)ketone and other derivatives.
Biology and Medicine: In biological research, bis(3-chlorophenyl)methanol is studied for its potential pharmacological properties. It has been investigated for its antimicrobial and antifungal activities .
Industry: The compound finds applications in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of bis(3-chlorophenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Bis(4-chlorophenyl)methanol: Similar structure but with chlorine atoms at the para position.
Bis(2-chlorophenyl)methanol: Chlorine atoms at the ortho position.
Bis(3-bromophenyl)methanol: Bromine atoms instead of chlorine.
Uniqueness: 3,3'-Dichlorobenzhydrol is unique due to the specific positioning of the chlorine atoms at the meta position, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s interactions with other molecules and its overall stability.
Properties
IUPAC Name |
bis(3-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLHIEZLGKFQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




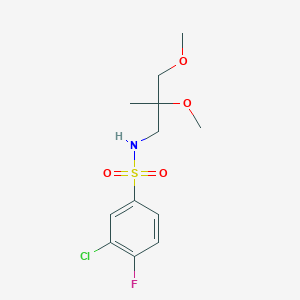
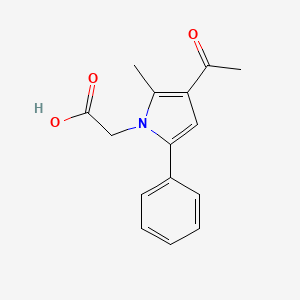
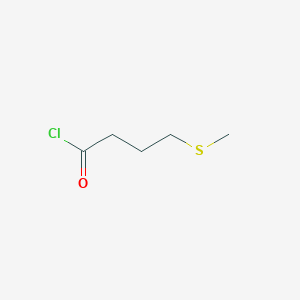
![N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2786714.png)
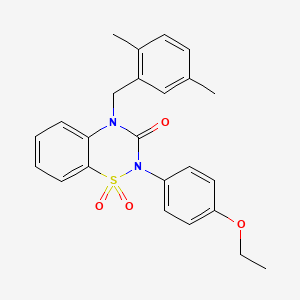
![ethyl 6-methyl-2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2786716.png)
![N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide](/img/structure/B2786717.png)
